Cas no 1856607-46-9 (1-(Furan-2-yl)-4-methylhexane-1,3-dione)
1-(Furan-2-yl)-4-methylhexane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(furan-2-yl)-4-methylhexane-1,3-dione
- 1856607-46-9
- EN300-1127099
- 1-(Furan-2-yl)-4-methylhexane-1,3-dione
-
- Inchi: 1S/C11H14O3/c1-3-8(2)9(12)7-10(13)11-5-4-6-14-11/h4-6,8H,3,7H2,1-2H3
- InChI Key: ODRBPNKIPSNTRF-UHFFFAOYSA-N
- SMILES: O=C(CC(C1=CC=CO1)=O)C(C)CC
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 47.3Ų
1-(Furan-2-yl)-4-methylhexane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127099-0.05g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
| Enamine | EN300-1127099-0.1g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
| Enamine | EN300-1127099-0.25g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
| Enamine | EN300-1127099-0.5g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
| Enamine | EN300-1127099-1.0g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-1127099-2.5g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
| Enamine | EN300-1127099-5.0g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-1127099-10.0g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-1127099-1g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 95% | 1g |
$414.0 | 2023-10-26 | |
| Enamine | EN300-1127099-5g |
1-(furan-2-yl)-4-methylhexane-1,3-dione |
1856607-46-9 | 95% | 5g |
$1199.0 | 2023-10-26 |
1-(Furan-2-yl)-4-methylhexane-1,3-dione Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 1-(Furan-2-yl)-4-methylhexane-1,3-dione
Comprehensive Overview of 1-(Furan-2-yl)-4-methylhexane-1,3-dione (CAS No. 1856607-46-9): Properties, Applications, and Innovations
In the realm of organic chemistry, 1-(Furan-2-yl)-4-methylhexane-1,3-dione (CAS No. 1856607-46-9) stands out as a versatile compound with a unique structural framework. This β-diketone derivative, featuring a furan ring and a methyl-substituted hexane backbone, has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly exploring its synthesis, reactivity, and functional properties, making it a subject of interest in modern chemical research.
The compound's molecular structure combines a furan heterocycle with a 1,3-diketone moiety, which contributes to its distinctive chemical behavior. This combination enables chelation, tautomerization, and participation in cyclization reactions, making it a valuable intermediate in organic synthesis. Recent studies highlight its role in the development of bioactive molecules, particularly in the design of antimicrobial agents and anti-inflammatory compounds. Its lipophilic nature and hydrogen-bonding capacity further enhance its utility in drug discovery.
From an industrial perspective, 1-(Furan-2-yl)-4-methylhexane-1,3-dione is gaining traction as a flavor and fragrance precursor. The furan ring imparts aromatic characteristics, while the diketone group allows for derivatization into complex odorants. Perfumers and food scientists are investigating its potential to create novel sensory profiles, aligning with the growing demand for natural-inspired synthetic compounds in consumer products.
Environmental sustainability is another area where this compound shows promise. Its biodegradability and compatibility with green chemistry principles make it a candidate for eco-friendly solvents and catalysts. Researchers are optimizing its synthesis to minimize waste and energy consumption, addressing the global push for sustainable chemical processes. This aligns with trends in circular economy initiatives and the search for renewable feedstock-based chemicals.
In material science, the compound's conjugated system and electron-rich furan ring open doors for applications in organic electronics. Preliminary studies suggest its utility in photovoltaic materials and conductive polymers, where its ability to facilitate charge transport is under investigation. These developments resonate with the surge in interest for next-generation energy storage and flexible electronics.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to characterize 1-(Furan-2-yl)-4-methylhexane-1,3-dione thoroughly. Its crystal packing and intermolecular interactions are of particular interest to crystallographers, offering insights into supramolecular chemistry design principles. These findings contribute to the broader understanding of structure-property relationships in heterocyclic compounds.
As the scientific community continues to explore 1856607-46-9, its potential in catalysis and ligand design is becoming evident. The compound's ability to form metal complexes is being leveraged in homogeneous catalysis, particularly in cross-coupling reactions central to pharmaceutical manufacturing. This positions it as a potential enabler of more efficient API synthesis routes.
The growing body of research on this compound reflects broader trends in molecular innovation and functional material development. With its multifaceted applications and alignment with industry 4.0 priorities, 1-(Furan-2-yl)-4-methylhexane-1,3-dione exemplifies the convergence of traditional organic chemistry with cutting-edge technology demands. Future directions may include exploration of its biological activity and nanomaterial applications, further expanding its scientific and commercial relevance.
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